1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene

Catalog No.
S540054
CAS No.
2642-80-0
M.F
C14H11Cl3
M. Wt
285.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benze...

CAS Number

2642-80-0

Product Name

1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene

IUPAC Name

1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene

Molecular Formula

C14H11Cl3

Molecular Weight

285.6 g/mol

InChI

InChI=1S/C14H11Cl3/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-8,14H,9H2

InChI Key

CHBOSHOWERDCMH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

DDMS, N-methylsulfonyl-12,12-dibromododec-11-enamide

Canonical SMILES

C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Cl)Cl

Description

The exact mass of the compound 1,1-Bis(p-chlorophenyl)-2-chloroethane is 283.9926 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of chlorophenylethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene, also known by its chemical formula C₁₄H₁₁Cl₃, is an organochlorine compound characterized by a benzene ring substituted with chlorine atoms and a chlorinated ethyl group. This compound features a unique structure that includes a chlorinated ethyl moiety attached to a chlorobenzene, which contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The molecular weight of 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is approximately 285.596 g/mol. It typically appears as a colorless solid and has been studied for its crystal structure and interactions with other compounds .

BCPE itself has no reported biological applications or mechanisms of action in scientific research.

Due to its structural similarity to known hazardous organochlorine compounds, BCPE is likely to share some of their safety concerns. These concerns include:

  • Toxicity: Chlorinated hydrocarbons can be toxic to various organisms, including humans, affecting the nervous system, liver, and endocrine system [].
  • Environmental Persistence: These compounds can persist in the environment for extended periods, accumulating in the food chain [].
Typical of chlorinated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products under specific conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene moiety.

These reactions are significant for synthesizing related compounds and exploring their biological activities .

Research indicates that 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene exhibits biological activity that may include antimicrobial and antifungal properties. Its structural similarity to other chlorinated compounds suggests potential herbicidal and pesticidal applications. Studies have shown that similar compounds can interact with biological systems, affecting cellular processes and potentially leading to cytotoxic effects in certain contexts .

Several methods have been developed for synthesizing 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene:

  • Chlorination of Ethylbenzene Derivatives: This method involves the chlorination of ethylbenzene derivatives in the presence of chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: Starting from 1-bromo-4-[2-(4-chlorophenyl)ethyl]benzene, nucleophilic substitution with chloride ions can yield the desired compound.
  • Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are formed and subsequently reacted to achieve the final product.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene has various applications, including:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its herbicidal properties make it a candidate for use in crop protection products.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic compounds.

The versatility of this compound makes it valuable in both research and practical applications across multiple industries .

Interaction studies involving 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene focus on its behavior in biological systems and its interactions with other chemicals. Research has shown that this compound can interact with various biomolecules, potentially influencing enzymatic activity or cellular signaling pathways. These studies are crucial for understanding the safety and efficacy of the compound in therapeutic and agricultural contexts .

Several compounds share structural similarities with 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-Bromo-4-[2-(4-chlorophenyl)ethyl]benzeneC₁₄H₁₁BrCl₂Similar structure with bromine substitution
1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzeneC₁₄H₁₂Cl₂Different positional isomer with potential biological activity
2-Chloro-4-[2-(4-chlorophenyl)ethyl]phenolC₁₄H₁₂Cl₂OContains a hydroxyl group, altering its reactivity

The uniqueness of 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene lies in its specific arrangement of chlorine substituents on the benzene ring and the ethyl group, which influences its chemical reactivity and biological interactions compared to these similar compounds .

Organochlorine compounds emerged as critical synthetic molecules in the 20th century, driven by their applications in agriculture, materials science, and pharmaceuticals. The development of chlorinated hydrocarbons accelerated after World War II, with compounds like DDT (dichlorodiphenyltrichloroethane) becoming widely used insecticides. The structural versatility of organochlorines allowed chemists to engineer molecules with tailored properties, such as increased stability and lipophilicity.

The title compound, 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene (CAS 13312-58-8), represents a triply chlorinated derivative of diphenylethane. Its synthesis aligns with mid-20th-century efforts to modify aromatic systems for enhanced chemical functionality. Unlike simpler organochlorines (e.g., chloroform or carbon tetrachloride), this compound exemplifies the trend toward structurally complex chlorinated aromatics designed for specialized applications.

Molecular Significance and Nomenclature

The compound’s IUPAC name, 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene, systematically describes its structure:

  • Two benzene rings substituted with chlorine atoms at specific positions
  • A central ethane bridge with additional chlorine substitution

Molecular Features

PropertyValueSource
Molecular formulaC₁₄H₁₁Cl₃
Molecular weight285.6 g/mol
SMILESClC(Cl)C(c1ccc(Cl)cc1)c2ccc(Cl)cc2
CAS Registry Number13312-58-8

The compound’s symmetry is disrupted by the asymmetric chlorine substitution pattern, resulting in distinct electronic and steric properties. Crystallographic studies reveal a monoclinic lattice (space group C2/c) with interatomic distances characteristic of weak C–H···π and Cl···Cl interactions.

Research Objectives and Knowledge Gaps

Recent studies have focused on:

  • Synthetic Pathways: Optimizing yields during side-product formation in tin-based organometallic reactions.
  • Structural Analysis: Using Hirshfeld surface calculations to quantify intermolecular interactions in crystalline phases.
  • Environmental Behavior: Investigating persistence and degradation mechanisms in soil and water systems.

Critical Knowledge Gaps

  • Biological Interactions: Limited data exist on enzyme binding or metabolic pathways.
  • Material Applications: Potential use in polymer crosslinking or catalytic systems remains unexplored.
  • Stereochemical Effects: Impact of chlorine substitution patterns on reactivity and supramolecular assembly.

Molecular Structure and Crystallography

Crystallographic Data

X-ray diffraction studies (CCDC 2242900) provide atomic-resolution insights:

ParameterValue
Crystal systemMonoclinic
Space groupC2/c
Unit cell dimensionsa = 26.6755 Å
b = 9.3259 Å
c = 10.0405 Å
β angle99.560°
Z (molecules/unit)8
R-factor0.0404

The asymmetric unit contains two independent molecules (A and B), each exhibiting near-mirror symmetry. Dihedral angles between benzene rings measure 59.29°, indicating moderate torsional strain.

Synthetic and Analytical Methods

Synthesis as a Byproduct

The compound forms during the synthesis of tri(4-halobenzyl)tin hydroxides via nucleophilic substitution:

  • Reaction: Tri(4-chlorobenzyl)tin chloride + NaOH → Tri(4-chlorobenzyl)tin hydroxide + 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene
  • Mechanism: Competing elimination pathways produce the title compound alongside the target organotin species.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Exact Mass

283.9926

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B7RXR6O461

Other CAS

2642-80-0

Wikipedia

Ddms

Analytic Laboratory Methods

4 GC columns used in combination with electron capture for detection of 25 DDT-type compounds & DDT breakdown products in biological & non-biological systems. Liquid phases: 5% qf-1, 5% igepal, 5% versamid 900 & 5% Dc-11; solid: 80-100 chromosorb w.
Electron impact and chem-ionization mass spectra were exam for all of known metabolites & few proposed metabolites of DDT, dieldrin, aldrin & their isomers. Identification was in low ng and somewhat in pg range. RANGE.

Dates

Modify: 2023-08-15
1: Wetterauer B, Ricking M, Otte JC, Hallare AV, Rastall A, Erdinger L, Schwarzbauer J, Braunbeck T, Hollert H. Toxicity, dioxin-like activities, and endocrine effects of DDT metabolites--DDA, DDMU, DDMS, and DDCN. Environ Sci Pollut Res Int. 2012 Feb;19(2):403-15. doi: 10.1007/s11356-011-0570-9. Epub 2011 Jul 27. PubMed PMID: 21792584.
2: Yu HY, Bao LJ, Liang Y, Zeng EY. Field validation of anaerobic degradation pathways for dichlorodiphenyltrichloroethane (DDT) and 13 metabolites in marine sediment cores from China. Environ Sci Technol. 2011 Jun 15;45(12):5245-52. doi: 10.1021/es2006397. Epub 2011 May 19. PubMed PMID: 21595473.
3: Heim S, Ricking M, Schwarzbauer J, Littke R. Halogenated compounds in a dated sediment core of the Teltow Canal, Berlin: time related sediment contamination. Chemosphere. 2005 Dec;61(10):1427-38. Epub 2005 Jun 29. PubMed PMID: 15992860.

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